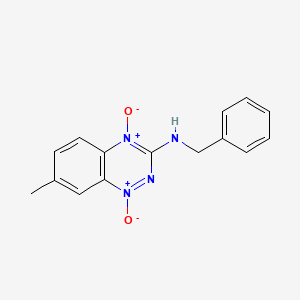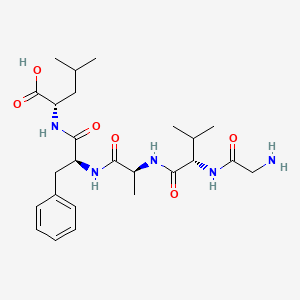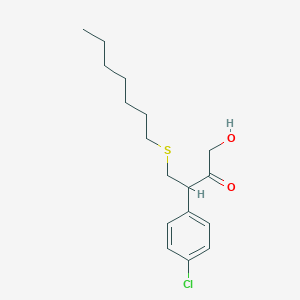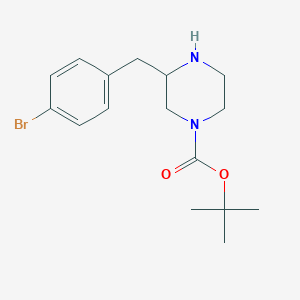![molecular formula C10H12O3Se B14198115 3-[4-(Methaneseleninyl)phenyl]propanoic acid CAS No. 918875-17-9](/img/structure/B14198115.png)
3-[4-(Methaneseleninyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methaneseleninyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids These compounds are characterized by a benzene ring conjugated to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methaneseleninyl)phenyl]propanoic acid typically involves the introduction of the methaneseleninyl group to a phenylpropanoic acid precursor. One common method is the reaction of 4-bromophenylpropanoic acid with methaneseleninic acid under specific conditions to achieve the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Methaneseleninyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methaneseleninyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the methaneseleninyl group to selenol or selenide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for bromination are employed.
Major Products
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted aromatic compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-[4-(Methaneseleninyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing selenium-containing organic compounds, which are valuable in various chemical reactions and studies.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Methaneseleninyl)phenyl]propanoic acid involves its interaction with biological molecules and pathways. The methaneseleninyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress. The compound may also interact with specific enzymes and proteins, affecting their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropanoic acid: A simpler analog without the methaneseleninyl group.
3-[4-(Methylsulfonyl)phenyl]propanoic acid: Contains a methylsulfonyl group instead of methaneseleninyl.
3-[4-(Methylthio)phenyl]propanoic acid: Contains a methylthio group instead of methaneseleninyl.
Uniqueness
The presence of the methaneseleninyl group in 3-[4-(Methaneseleninyl)phenyl]propanoic acid imparts unique redox properties and potential biological activities that are not observed in its analogs. This makes it a valuable compound for research in redox biology and selenium chemistry.
Propiedades
Número CAS |
918875-17-9 |
|---|---|
Fórmula molecular |
C10H12O3Se |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
3-(4-methylseleninylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3Se/c1-14(13)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |
Clave InChI |
DJLOQKMAIOJNLP-UHFFFAOYSA-N |
SMILES canónico |
C[Se](=O)C1=CC=C(C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)


![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)

![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

